2,3-Diphenyl-1,3-butadiene

cationic polymerization initiation kinetics phenylbutadiene series

2,3-Diphenyl-1,3-butadiene (CAS 2548-47-2) is a cross-conjugated 2,3-diaryl-1,3-butadiene with molecular formula C₁₆H₁₄ and molecular weight 206.28 g/mol. It is a crystalline solid at room temperature with a melting point of 40–45 °C and a boiling point of 150–170 °C at 10 Torr.

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
CAS No. 2548-47-2
Cat. No. B1231347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenyl-1,3-butadiene
CAS2548-47-2
Synonyms2,3-diphenylbuta-1,3-diene
Molecular FormulaC16H14
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC=C(C1=CC=CC=C1)C(=C)C2=CC=CC=C2
InChIInChI=1S/C16H14/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H2
InChIKeyLGLDSEPDYUTBNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenyl-1,3-butadiene (CAS 2548-47-2): Baseline Identity and Physicochemical Profile


2,3-Diphenyl-1,3-butadiene (CAS 2548-47-2) is a cross-conjugated 2,3-diaryl-1,3-butadiene with molecular formula C₁₆H₁₄ and molecular weight 206.28 g/mol . It is a crystalline solid at room temperature with a melting point of 40–45 °C and a boiling point of 150–170 °C at 10 Torr . Unlike linear 1,4-diarylbutadienes, this compound features phenyl substituents at the internal 2- and 3-positions of the butadiene scaffold, creating a branched π-system in which three conjugation pathways—one butadiene segment and two styrene-like subsystems—compete simultaneously [1]. This cross-conjugated topology fundamentally distinguishes it from its positional isomer 1,4-diphenyl-1,3-butadiene and underpins its unique reactivity profile.

Why 1,4-Diphenyl-1,3-butadiene and Other In-Class Dienes Cannot Replace 2,3-Diphenyl-1,3-butadiene


The 2,3-substitution pattern imposes a cross-conjugated architecture that is fundamentally absent in linear 1,4-diarylbutadienes and 1-arylbutadienes [1]. In 2,3-diphenyl-1,3-butadiene, the phenyl groups are attached to the internal carbons of the diene, creating three overlapping but electronically distinct π-conjugation paths (one butadiene + two styrene subsystems) that compete rather than reinforce one another [2]. As a consequence, the UV spectrum of this compound closely resembles that of styrene rather than exhibiting the bathochromic shift expected for an extended linear π-system [3]. Crystallographically, the central butadiene fragment adopts an s-gauche geometry (φ = −55.6°) rather than the s-trans conformation typical of 1,4-diarylbutadienes, with profound implications for Diels-Alder reactivity, polymerization behavior, and supramolecular interactions [4]. Generic substitution by 1,4-diphenyl-1,3-butadiene, 2,3-dimethyl-1,3-butadiene, or monophenyl butadienes therefore introduces fundamentally different electronic, conformational, and reactivity characteristics that alter experimental outcomes in polymerization, cycloaddition, and materials applications.

Quantitative Differentiation Evidence for 2,3-Diphenyl-1,3-butadiene Against Closest Analogs


Lowest Cationic Initiation Rate Among All Phenyl-Substituted 1,3-Butadienes

In a systematic study of cationic polymerization initiation using triphenylmethylstannic pentachloride (Ph₃CSnCl₅), 2,3-diphenyl-1,3-butadiene exhibited the lowest initiation rate constant among the entire series of six phenyl-substituted butadiene isomers [1]. The initiation rate constants decreased in the order: 1-phenyl-1,3-butadiene > 2-phenyl-1,3-butadiene > 1,1-diphenyl-1,3-butadiene > 1,2-diphenyl-1,3-butadiene > 2,3-diphenyl-1,3-butadiene. Notably, the positional isomer 1,4-diphenyl-1,3-butadiene did not react with Ph₃CSnCl₅ at all, while 2,3-diphenyl-1,3-butadiene did react, albeit at the slowest measurable rate [1]. This rank-order data was obtained under identical conditions for all monomers, constituting a direct head-to-head comparison. A distinct mechanistic pathway was identified for 2-phenyl-substituted butadienes (including 2,3-diphenyl), involving formation of a π-complex between monomer and carbonium ion, as evidenced by the rate equation: −d[Ph₃CSnCl₅]/dt = kᵢ′[Ph₃CSnCl₅][M] + k[Ph₃CSnCl₅]([M]₀ − [M]) [1].

cationic polymerization initiation kinetics phenylbutadiene series

Balanced Radical Reactivity Profile vs. Isomeric 1,4-Diphenyl-1,3-butadiene

A comparative study of the reactivities of the 1,4- and 2,3-isomers of diphenyl-1,3-butadiene toward three initiating radicals—benzoyloxy, p-fluorobenzoyloxy, and 1-cyano-1-methylethyl—revealed fundamentally different selectivity profiles [1]. The 1,4-isomer displayed very high reactivity toward aroyloxy radicals but very low reactivity toward the substituted alkyl radical (1-cyano-1-methylethyl), representing an extreme selectivity pattern. In contrast, the 2,3-isomer exhibited moderate and comparable reactivity toward all three initiating radical species [1]. This balanced reactivity profile was quantified by end-group analysis of poly(methyl methacrylate) samples produced in the presence of each diene with the appropriate radical source [1]. The 2,3-isomer can therefore intercept multiple radical types with consistent efficiency, whereas the 1,4-isomer is highly selective toward oxygen-centered radicals.

radical polymerization initiator selectivity diarylbutadiene isomers

Anionic Living Polymerization: Quantitatively Controlled MWD and Exclusive 1,4-Microstructure

Under anionic conditions in THF at −78 °C with cumylpotassium or s-BuLi as initiator, 2,3-diphenyl-1,3-butadiene undergoes living polymerization to afford polymers with well-controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.1) [1]. Each polymer chain exhibits exclusively 1,4-addition microstructure, consisting of 90% cis and 10% trans 1,4-structures [1]. DSC analysis of the resulting poly(2,3-diphenyl-1,3-butadiene) reveals a glass transition temperature (Tg) of 98 °C and a melting point (Tm) of 170 °C [1]. A distinctive practical feature is that the polymer spontaneously crystallizes and precipitates from THF solution upon standing for several hours, becoming insoluble in most organic solvents except hot toluene and o-dichlorobenzene [1]. This contrasts with polymers derived from 2,3-dimethyl-1,3-butadiene, which lack the crystallinity and high Tg associated with the pendant phenyl groups. The quantitative living nature enables preparation of well-defined block copolymers, as demonstrated by successful synthesis of poly(styrene-b-2,3-diphenyl-1,3-butadiene) [1].

anionic living polymerization poly(2,3-diphenylbutadiene) polymer microstructure

Free Radical Copolymerization Q-e Values: Styrene-Like, Yet with Elevated Q

The free radical copolymerization behavior of 2,3-diphenyl-1,3-butadiene was systematically studied at 60 °C in bulk with azoisobutyronitrile as initiator and five comonomers: α-methylstyrene, p-chlorostyrene, acrylonitrile, methyl methacrylate, and styrene [1]. Reactivity ratios were determined by the extended Kelen-Tüdös method, yielding average Q and e values of Q = 2.51 and e = −0.74 [1]. These values place 2,3-diphenyl-1,3-butadiene in the same quadrant of the Q-e scheme as styrene (Q = 1.00, e = −0.80), indicating similar electron-donating character but significantly higher resonance stabilization of the propagating radical (higher Q). By comparison, 2,3-dimethyl-1,3-butadiene has Q ≈ 1.53 and e ≈ −0.50, while 1,3-butadiene has Q = 2.39 and e = −1.05 [1]. The elevated Q value of 2,3-diphenyl-1,3-butadiene relative to styrene reflects enhanced radical stabilization from the branched phenyl-π-conjugation, which translates to greater monomer reactivity in radical additions.

free radical copolymerization Q-e scheme reactivity ratios

Dimer Radical Cation Formation: 2,3-DPB vs. 1,4-DPB Dichotomy in Pulse Radiolysis

Pulse radiolysis studies on a series of aromatic olefins including 2,3-diphenyl-1,3-butadiene (2,3-DPB) and trans,trans-1,4-diphenyl-1,3-butadiene (1,4-DPB) revealed a striking dichotomy in dimer radical cation formation [1]. The formation of dimer radical cations was observed for 2,3-DPB, 2-vinylnaphthalene (VN), 2-(1-propenyl)naphthalene (PN), and to a very limited extent 4-vinylbiphenyl (VBP), but was completely absent for 1,4-DPB [1]. This indicates that the cross-conjugated 2,3-substitution pattern facilitates intermolecular radical cation dimerization, whereas the linear conjugation in 1,4-DPB suppresses this process. The mechanistic implication is that in 2,3-DPB, the unpaired electron/spin density remains sufficiently localized on one styrene-like moiety to enable bimolecular association, while in 1,4-DPB, delocalization across the entire π-system disperses the spin density, disfavoring dimerization.

pulse radiolysis dimer radical cations aromatic olefins

Cross-Conjugated s-Gauche Conformation: Structural Contrast with Planar 1,4-Diarylbutadienes

Single-crystal X-ray diffraction and MP2/6-311G* computational analysis established that 2,3-diphenylbutadiene adopts an s-gauche conformation about the central C2–C3 bond with a torsion angle φ of −55.6(2)° in the solid state [1][2]. This is in stark contrast to 1,4-diphenyl-1,3-butadiene, which adopts a nearly planar s-trans geometry that maximizes linear π-conjugation. The phenyl rings in 2,3-diphenylbutadiene remain close to planarity with the adjacent vinyl carbons (torsion angles −15.6° to −19.3° or 160.50° to 164.92°) [3]. The s-gauche conformation represents the global minimum on the potential energy surface, with an s-trans conformation existing as a local minimum [1]. For context, the only directly comparable crystal structure of a 2,3-disubstituted butadiene is 2,3-di-tert-butyl-1,3-butadiene, which exhibits a much larger torsion angle of 96.62(14)° [2]. NBO orbital deletion analysis demonstrated that the s-gauche geometry is primarily governed by (hyper)conjugation effects rather than steric repulsion, and that conjugation in both styrene-like and butadiene-like π-subsystems is important [1].

cross-conjugation X-ray crystallography conformational analysis

Definitive Application Scenarios for 2,3-Diphenyl-1,3-butadiene Where Substitution by Analogs Fails


Living Anionic Synthesis of High-Tg, Crystalline Block Copolymer Segments

2,3-Diphenyl-1,3-butadiene is the diene of choice for preparing well-defined block copolymers requiring a rigid, crystallizable polydiene segment. Its anionic living polymerization yields polymers with Mw/Mn < 1.1, exclusively 1,4-microstructure (90% cis), Tg of 98 °C, and Tm of 170 °C [1]. This combination of living character, high Tg, and crystallinity is not achievable with 2,3-dimethyl-1,3-butadiene or 1,3-butadiene. The spontaneous crystallization-induced precipitation of the polymer from THF [1] further provides a built-in purification step during block copolymer workup. Successful poly(styrene-b-2,3-diphenyl-1,3-butadiene) block copolymer synthesis has been demonstrated [1].

Precursor for Head-to-Head Polyacetylene via Dehydrogenation

The exclusive 1,4-addition microstructure of anionically polymerized poly(2,3-diphenyl-1,3-butadiene) makes it an ideal precursor for head-to-head polyacetylene derivatives. Dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) quantitatively converts the polymer backbone into a conjugated polyacetylene [1]. This strategy has been exploited to synthesize [60]fullerene-end-capped polyacetylene 'rod-sphere' molecules via sequential anionic polymerization of 2,3-diphenyl-1,3-butadiene, addition to C₆₀, and DDQ dehydrogenation [1]. Polymers derived from other 2,3-disubstituted butadienes (e.g., 2,3-dimethyl) lack the aromatic solubilizing groups and the crystallinity needed for facile precursor processing.

Radical Copolymerization with Electron-Accepting Comonomers Guided by Q-e Parameters

With Q = 2.51 and e = −0.74 [1], 2,3-diphenyl-1,3-butadiene is quantitatively predicted to copolymerize effectively with electron-accepting monomers such as acrylonitrile and methyl methacrylate. Its Q value, approximately 2.5× that of styrene, indicates superior radical stabilization and monomer reactivity in propagation, enabling incorporation at low feed ratios. The experimentally determined reactivity ratios with styrene (r₁ = 0.67 ± 0.06, r₂ = 0.65 ± 0.05) and with MMA (r₁ = 0.85, r₂ = 0.47) [1] provide the quantitative framework for designing copolymers with predictable composition, contrasting with the more polar 1,3-butadiene (e = −1.05) or the less resonance-stabilized 2,3-dimethyl analog.

Mechanistic Probe for Cationic Polymerization Initiation Studies

Because 2,3-diphenyl-1,3-butadiene exhibits the lowest initiation rate constant in the phenylbutadiene series with Ph₃CSnCl₅ [1], it serves as the benchmark substrate for probing the sensitivity limits of cationic initiation kinetics. Its measurable but slow initiation, combined with a distinct mechanistic pathway involving π-complex formation (rate equation: −d[Ph₃CSnCl₅]/dt = kᵢ′[Ph₃CSnCl₅][M] + k[Ph₃CSnCl₅]([M]₀ − [M])) [1], makes it uniquely suitable for mechanistic studies where faster-reacting isomers (1-phenyl, 2-phenyl) would consume initiator too rapidly for accurate kinetic profiling. The contrast with the completely unreactive 1,4-isomer further provides a binary yes/no reactivity control for experimental design.

Quote Request

Request a Quote for 2,3-Diphenyl-1,3-butadiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.